molecular formula C12H18ClNO2 B14748973 Tert-butyl 2-phenylazanylethanoate hydrochloride

Tert-butyl 2-phenylazanylethanoate hydrochloride

Cat. No.: B14748973
M. Wt: 243.73 g/mol
InChI Key: MVFRSBKSSYDZCK-UHFFFAOYSA-N
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Description

Tert-butyl 2-phenylazanylethanoate hydrochloride is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a phenyl group, and an azanylethanoate moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-phenylazanylethanoate hydrochloride typically involves the esterification of 2-phenylazanylethanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-phenylazanylethanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-phenylazanylethanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-phenylazanylethanoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenylazanylethanoate moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DL-Phenylalanine tert-butyl ester hydrochloride
  • L-Phenylalanine tert-butyl ester hydrochloride
  • (2-(tert-Butyl)phenyl)hydrazine hydrochloride

Uniqueness

Tert-butyl 2-phenylazanylethanoate hydrochloride is unique due to its specific ester structure and the presence of both tert-butyl and phenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

tert-butyl 2-anilinoacetate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)9-13-10-7-5-4-6-8-10;/h4-8,13H,9H2,1-3H3;1H

InChI Key

MVFRSBKSSYDZCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC=C1.Cl

Origin of Product

United States

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